![molecular formula C10H5F3O4 B1588127 6,7-Dihydroxy-4-(trifluoromethyl)coumarin CAS No. 82747-36-2](/img/structure/B1588127.png)
6,7-Dihydroxy-4-(trifluoromethyl)coumarin
Overview
Description
6,7-Dihydroxy-4-(trifluoromethyl)coumarin (6,7-DHTFC) is a synthetic coumarin derivative that has a wide range of applications in scientific research. It is a colorless, crystalline compound with a molecular weight of 283.2 g/mol and a melting point of 159-162°C. 6,7-DHTFC has been used in a variety of scientific experiments, including those involving fluorescent labeling, light-induced reactions, and fluorescent imaging.
Scientific Research Applications
Fluorescent Probes in Biochemistry
6,7-Dihydroxy-4-(trifluoromethyl)coumarin is utilized in biochemistry for its fluorescent properties. It has a specific excitation wavelength (λex) of 370 nm and an emission wavelength (λem) of 505 nm in ethanol . This makes it valuable for designing fluorescent probes that can help in visualizing or quantifying biological molecules.
Optical Materials
Due to its strong fluorescence, this compound finds applications in optical materials. It’s used in laser dyes because of its characterized emission spectra and can participate in excited state proton transfer (ESPT), which is crucial in photonics and optoelectronics .
Analytical Chemistry
In analytical chemistry, the compound’s fluorescence is exploited for assays. It can be dissolved in various solvents like DMF, DMSO, and ethanol, which is beneficial for different analytical methods requiring solvent compatibility .
Medicinal Applications
Research has shown that coumarin derivatives exhibit antioxidant and anti-inflammatory properties, making them significant in studying diseases like cancer, inflammation, and neurodegenerative disorders . The compound’s ability to act as a fluorescent marker also aids in tracking drug delivery and response.
Synthesis of Bioactive Molecules
The compound serves as a key intermediate in synthesizing various bioactive molecules. Its derivatives have been explored for their biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV effects .
Industrial Uses
In the industrial sector, coumarin derivatives, including 6,7-Dihydroxy-4-(trifluoromethyl)coumarin, are incorporated into products like fabric conditioners and perfumes. They are also used in the medicinal industry, particularly as anticoagulants like warfarin and dicoumarol .
properties
IUPAC Name |
6,7-dihydroxy-4-(trifluoromethyl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O4/c11-10(12,13)5-2-9(16)17-8-3-7(15)6(14)1-4(5)8/h1-3,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMVLEVZUIZPRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=O)OC2=CC(=C1O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419821 | |
Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |
CAS RN |
82747-36-2 | |
Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the polarity of the solvent affect the fluorescence of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin?
A1: The study investigates the solvatochromic behavior of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin, meaning its absorption and fluorescence spectra change depending on the solvent polarity []. As the polarity of the solvent increases, the molecule's excited state becomes more stabilized, leading to a shift in the fluorescence emission to longer wavelengths (redshift). This information helps researchers understand the compound's behavior in different environments and its potential applications in areas like fluorescent probes or sensors.
Q2: How does the excited state dipole moment of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin compare to its ground state dipole moment?
A2: The research utilizes the Bakshiev and Kawski-Chamma-Viallet equations to determine the ground (μg) and excited (μe) state dipole moments of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin by analyzing the variation of Stokes’ shift with solvent dielectric constant and refractive index []. The study found that the excited state dipole moment (μe) of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin is larger than its ground state dipole moment (μg) []. This difference suggests a significant redistribution of electron density within the molecule upon excitation, impacting its interactions with surrounding molecules and its potential reactivity.
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